2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Indolmycin biosynthesis Oxazolinone formation Substrate specificity

This (2S,3R)-indolmycenic acid is the exclusive biosynthetic precursor of indolmycin, a TrpRS-targeted anti-MRSA/anti-H. pylori antibiotic. The defined (2S,3R) stereochemistry and 2-hydroxy group are mandatory; racemic mixtures or generic indole-3-carboxylic acids (e.g., IAA, IBA) cannot support oxazolinone formation by Ind3 ligase. Procurement for structural analog programs, precursor-directed biosynthesis of halogenated indolmycins, and authentic analytical standards in metabolomics (MTBLS2993) requires this specific compound to ensure downstream activity.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 21193-78-2; 259209-22-8
Cat. No. B2604860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1H-indol-3-yl)butanoic acid
CAS21193-78-2; 259209-22-8
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
InChIInChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
InChIKeyNUFXPJOTSOMKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid (Indolmycenic Acid): Chiral Building Block for Indolmycin Antibiotics


2-Hydroxy-3-(1H-indol-3-yl)butanoic acid (CAS 21193-78-2), also designated indolmycenic acid, is a chiral indol-3-yl carboxylic acid with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the 3-alkylindole class and is distinguished from common plant auxins (e.g., indole-3-acetic acid, indole-3-butyric acid) by its 2-hydroxy substitution and its defined (2S,3R) stereochemistry [1]. Its primary documented role is as the obligate biosynthetic precursor of indolmycin, a tryptophanyl-tRNA synthetase (TrpRS) inhibitor antibiotic produced by Streptomyces griseus [2].

Why 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid Cannot Be Replaced by Generic Indole Carboxylic Acids in Indolmycin Production


Generic indole-3-carboxylic acids (e.g., indole-3-acetic acid, indole-3-propionic acid, indole-3-butyric acid) lack both the critical 2-hydroxy group and the (2S,3R) stereochemistry required for downstream enzymatic processing [1]. The indolmycin biosynthetic pathway relies on the specific ATP-dependent condensation of (2S,3R)-indolmycenic acid with dehydroarginine by the Ind3 ligase to assemble the oxazolinone pharmacophore [2]. Replacing indolmycenic acid with a racemic mixture or a structurally related auxin abolishes oxazolinone formation, directly eliminating antibacterial activity of the final product [3]. This absolute stereochemical and functional-group dependence means that procurement specifications for indolmycin precursor applications cannot be met by generic indole carboxylic acids.

Quantitative Differentiation Evidence for 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid vs. In-Class Analogs


Absolute (2S,3R) Stereochemistry Confers Unique Ind3 Substrate Activity vs. Racemic Mixtures

The indolmycin biosynthetic enzyme Ind3 (phenylacetate-CoA ligase-like) exclusively accepts (2S,3R)-indolmycenic acid for ATP-dependent condensation with dehydroarginine [1]. Racemic 2-hydroxy-3-(1H-indol-3-yl)butanoic acid or the (2R,3S) enantiomer cannot support oxazolinone ring formation. Natural-conformation indolmycin derivatives (1'R,5S) exhibit MIC values of 0.125–2 μg/mL against S. aureus and S. epidermidis, whereas enantiomeric isomers and racemates show significantly reduced or no activity [2]. This establishes that only the (2S,3R)-configured compound is competent for downstream antibiotic synthesis.

Indolmycin biosynthesis Oxazolinone formation Substrate specificity

2-Hydroxy Substituent Enables Indolmycin Oxazolinone Assembly, Absent in Indole-3-Butyric Acid and Indole-3-Propionic Acid

Indolmycin's antibacterial mechanism requires the intact oxazolinone heterocycle, which is assembled via condensation of indolmycenic acid's 2-hydroxy group with dehydroarginine [1]. Indole-3-butyric acid (IBA; CAS 133-32-4) and indole-3-propionic acid (IPA; CAS 830-96-6) lack the 2-hydroxy substituent entirely. While IBA derivatives have been explored as histone deacetylase inhibitors (e.g., I13: HDAC1 IC50 13.9 nM, HDAC3 IC50 12.1 nM) and IPA exhibits antitubercular activity, neither compound can serve as a precursor for oxazolinone-containing antibiotics. This functional-group distinction is absolute and not bridgeable by formulation.

Oxazolinone pharmacophore Biosynthetic intermediate Structural requirement

Downstream Indolmycin Exhibits Superior Anti-MRSA Potency (MIC 0.125–2 μg/mL) vs. Vancomycin, Demonstrating Value of the Precursor

While indolmycenic acid itself lacks direct antibacterial activity data, its downstream product indolmycin demonstrates MIC values of 0.125–2 μg/mL against 21 S. aureus and S. epidermidis strains, superior to vancomycin used in clinical practice at standard comparators [1]. Indolmycin competitively inhibits bacterial tryptophanyl-tRNA synthetase (TrpRS IC50 = 30 μM) and binds ~1,450-fold more tightly than tryptophan [2]. This potency profile is directly contingent on the structural integrity of the indolmycenic acid-derived oxazolinone, establishing the precursor's critical role in accessing this activity.

Anti-MRSA MIC comparison Tryptophanyl-tRNA synthetase inhibition

Engineered E. coli Platform Enables Scalable Production of Chiral Indolmycenic Acid as a Gateway to Halogenated Indolmycin Derivatives

The Hoffarth et al. (2021) platform uses heterologous expression of indolmycin biosynthetic genes in E. coli to produce (2S,3R)-indolmycenic acid, which is then converted to indolmycin via a three-step chemical synthesis [1]. This system also accepts halogenated indole feeds to generate 5-, 6-, and 7-fluoro-indolmycin derivatives with modest anti-MRSA activity [1]. No comparable biosynthetic route exists for producing oxazolinone antibiotics from IBA, IPA, or IAA, making indolmycenic acid uniquely positioned as the sole gatekeeper intermediate for accessing this chemical space.

Biosynthetic production Halogenated antibiotics Scalable synthesis

Limited Direct Activity Data for Indolmycenic Acid Itself vs. Established Indole Carboxylic Acid Comparators

A comprehensive search of the primary literature reveals that indolmycenic acid (2-hydroxy-3-(1H-indol-3-yl)butanoic acid) has no reported intrinsic antibacterial MIC, IC50 for any isolated enzyme target, or mammalian cell-based activity data [1]. In contrast, indole-3-propionic acid (IPA) shows MIC values ranging from 3.25 to 6.5 μg/mL against common bacterial species [2] and is active against Mycobacterium tuberculosis in vitro and in vivo [3]. Indole-3-butyric acid (IBA) demonstrates HDAC inhibitory activity with IC50 values in the low nanomolar range for optimized derivatives . This evidence gap means that indolmycenic acid cannot be selected on the basis of standalone bioactivity; its value proposition rests exclusively on its role as a chiral biosynthetic intermediate.

Intrinsic bioactivity Standalone activity gap Procurement consideration

Prokaryotic TrpRS Selectivity of Indolmycin Cascade Justifies Indolmycenic Acid Sourcing for Antimicrobial Programs

Indolmycin, derived from indolmycenic acid, competitively inhibits prokaryotic TrpRS (IC50 = 30 μM) without significantly affecting the corresponding eukaryotic synthetase [1]. Bacterial and eukaryotic cytosolic TrpRSs have comparable affinities for tryptophan (Km ≈ 2 μM), yet only bacterial TrpRSs are inhibited by indolmycin . This selectivity is structurally encoded in the oxazolinone pharmacophore that requires indolmycenic acid for assembly. In contrast, broadly acting indole carboxylic acids like IPA and IBA lack this prokaryote-selective mechanism—IPA's antibacterial activity involves ROS generation and apoptosis-like death in E. coli rather than target-specific inhibition [2].

Selectivity Prokaryotic TrpRS Eukaryotic safety window

Optimal Application Scenarios for 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid Based on Evidence


Chiral Intermediate for Chemical Synthesis of Indolmycin and Derivatives

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid serves as the direct precursor for indolmycin synthesis via a three-step chemical route: esterification, coupling with N,N'-dimethylguanidine, and cyclization to the oxazolinone [1]. The (2S,3R) configuration is mandatory; racemic material fails to yield active antibiotic, as demonstrated by the 0.125–2 μg/mL MIC range of natural-configuration indolmycin vs. inactive enantiomers [2]. This scenario is appropriate for medicinal chemistry teams pursuing TrpRS-targeted anti-MRSA and anti-Helicobacter pylori agents.

Biosynthetic Production of Halogenated Indolmycin Antibiotics in Engineered E. coli

The Hoffarth-Ryan platform (2021) uses E. coli expressing the indolmycin biosynthetic gene cluster to produce (2S,3R)-indolmycenic acid, which is then converted to indolmycin or, when fed halogenated indoles, to 5-F, 6-F, and 7-F-indolmycin derivatives with anti-MRSA activity [1]. This scenario supports antibiotic discovery programs seeking to explore structure–activity relationships around the indolmycin oxazolinone scaffold through precursor-directed biosynthesis.

Enzymatic Studies of Oxazolinone Assembly and Ind3 Ligase Substrate Specificity

Indolmycenic acid is the native substrate for Ind3, the phenylacetate-CoA ligase-like enzyme that catalyzes ATP-dependent condensation with dehydroarginine to form the oxazolinone ring—a rare heterocycle in natural products [1]. Researchers studying unusual amide-bond-forming enzymology or engineering Ind3 for non-natural substrate acceptance require the authentic (2S,3R)-configured compound; no surrogate indole carboxylic acid supports this reaction [2].

Reference Standard for Metabolomics and Natural Product Biosynthesis Studies

Indolmycenic acid has been detected as a metabolite in Cucumis melo (melon) seeds via MetaboLights study MTBLS2993 [1] and is catalogued in ChEBI (CHEBI:182075) as an indol-3-yl carboxylic acid [2]. It is also a characterized intermediate in the KEGG indolmycin biosynthesis pathway (EC 1.1.1.397; 2-hydroxy-3-(indol-3-yl)butanoate:NAD+ oxidoreductase) [3]. Procurement for use as an authentic analytical standard in LC-MS metabolomics or pathway elucidation studies is appropriate.

Quote Request

Request a Quote for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.